molecular formula C12H11BrF3NO2 B2360243 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine CAS No. 1607296-68-3

4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine

Cat. No. B2360243
CAS RN: 1607296-68-3
M. Wt: 338.124
InChI Key: LGCLNGSOULXHEN-UHFFFAOYSA-N
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Description

4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine, or 4-Br-TFMB, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, composed of a four-membered ring of nitrogen and oxygen atoms, with a bromine atom and a trifluoromethylbenzoyl group attached to the nitrogen. This compound has been studied for its potential uses in synthesis, as well as its biochemical and physiological effects. In

Scientific Research Applications

Antineoplastic Potential

A study explored the synthesis of novel morpholine conjugated benzophenone analogues, including a derivative similar to 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine. These compounds exhibited significant anti-proliferative activity against various types of neoplastic cells, including mouse and human cells. The study emphasized the importance of methyl groups on the benzophenone ring for antiproliferative activity and highlighted the potential of these compounds in cancer treatment (Al‐Ghorbani et al., 2017).

Photophysical and Biomolecular Binding Properties

Another study reported the synthesis of new quinolines, incorporating morpholine, through the Buchwald–Hartwig amination. The synthesized compounds showed significant photophysical properties and strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. This suggests their potential applications in the field of biochemistry and molecular biology (Bonacorso et al., 2018).

Chemical Synthesis and Process Optimization

A study focused on the synthesis of moclobemide, a compound structurally related to 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine. The research investigated various process parameters such as reaction temperature and material proportion, ultimately optimizing the synthesis process and achieving a high product yield of 73.7% (Gao Jian-rong, 2004).

Synthesis of Novel Morpholine Derivatives

Research on the synthesis of new morpholine derivatives, including the structural analogues of 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine, has been conducted. These studies have explored various synthetic routes, yielding compounds with potential applications in various fields such as pharmaceuticals and materials science (Jagodziński et al., 2000).

Vasodilation Properties

A research study synthesized pyridinecarboxylates, including morpholine derivatives, and evaluated their vasodilation properties. This suggests potential applications in cardiovascular therapies (Girgis et al., 2008).

properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-8-1-2-9(10(7-8)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCLNGSOULXHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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